2-Chloro-3-methyl-9H-thioxanthen-9-one 2-Chloro-3-methyl-9H-thioxanthen-9-one
Brand Name: Vulcanchem
CAS No.: 83817-57-6
VCID: VC16998236
InChI: InChI=1S/C14H9ClOS/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7H,1H3
SMILES:
Molecular Formula: C14H9ClOS
Molecular Weight: 260.7 g/mol

2-Chloro-3-methyl-9H-thioxanthen-9-one

CAS No.: 83817-57-6

Cat. No.: VC16998236

Molecular Formula: C14H9ClOS

Molecular Weight: 260.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-methyl-9H-thioxanthen-9-one - 83817-57-6

Specification

CAS No. 83817-57-6
Molecular Formula C14H9ClOS
Molecular Weight 260.7 g/mol
IUPAC Name 2-chloro-3-methylthioxanthen-9-one
Standard InChI InChI=1S/C14H9ClOS/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7H,1H3
Standard InChI Key DEBJMHLLCFSQFY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Cl)C(=O)C3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-3-methyl-9H-thioxanthen-9-one features a planar tricyclic system comprising two benzene rings fused with a thiopyran-4-one moiety. The sulfur atom at position 10 replaces the oxygen found in traditional xanthones, conferring distinct electronic properties . Key substitutions include:

  • Chlorine at position 2, enhancing electrophilic reactivity.

  • Methyl group at position 3, influencing steric interactions and solubility.

The molecular formula is deduced as C14H9ClOS\text{C}_{14}\text{H}_{9}\text{ClOS}, with a molecular weight of 260.74 g/mol. Structural comparisons with related compounds, such as 2-chlorothioxanthen-9-one (CAS 86-39-5) and 2-methylthioxanthen-9-one (CAS 15774-82-0), highlight the additive effects of halogen and alkyl groups on polarity and stability .

Table 1: Comparative Structural and Physical Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)LogP
2-Chloro-3-methyl-9H-thioxanthen-9-one*C14H9ClOS\text{C}_{14}\text{H}_{9}\text{ClOS}260.74340–345 (est.)3.8–4.2
2-Chlorothioxanthen-9-one C13H7ClOS\text{C}_{13}\text{H}_{7}\text{ClOS}246.71339.53.72
2-Methylthioxanthen-9-one C14H10OS\text{C}_{14}\text{H}_{10}\text{OS}226.29339.53.72

*Estimated values based on analog data.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Chloro-3-methyl-9H-thioxanthen-9-one typically involves Friedel-Crafts acylation followed by halogenation and alkylation steps:

  • Thioxanthenone Core Formation: Reacting thiophenol with phthalic anhydride under acidic conditions yields the base thioxanthenone structure .

  • Chlorination: Electrophilic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 introduces chlorine at position 2 .

  • Methylation: A Grignard reagent or methyl iodide facilitates alkylation at position 3, optimizing reaction temperature to prevent over-substitution .

Critical parameters include maintaining anhydrous conditions during alkylation and controlling stoichiometry to avoid byproducts.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Structural confirmation employs:

  • NMR Spectroscopy: Distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 260.74 (M+^+) .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point range of 195–200°C, inferred from analogs like 1-[[2-(diethylamino)ethyl]amino]-4-methyl-9H-thioxanthen-9-one hydrochloride (CAS 548-57-2), which melts at 195–196°C . Thermal gravimetric analysis (TGA) suggests decomposition above 300°C, consistent with sulfur-containing aromatics .

Solubility and Partitioning

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) but low in water (<0.1 mg/mL) .

  • LogP: Estimated at 3.8–4.2, indicating high lipophilicity suitable for membrane penetration in biological systems .

Industrial and Materials Science Applications

Photodynamic Therapy (PDT)

The compound’s extended π-conjugation and sulfur atom enable singlet oxygen generation under UV irradiation, a key feature for PDT agents .

Organic Electronics

Thioxanthene derivatives serve as electron-transport materials in OLEDs. The methyl group improves crystallinity, while chlorine enhances electron affinity (estimated EA: 3.1 eV) .

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